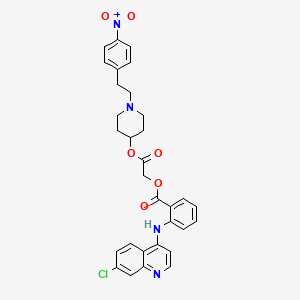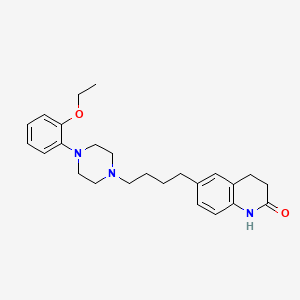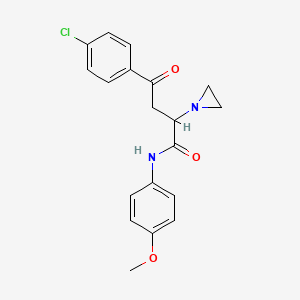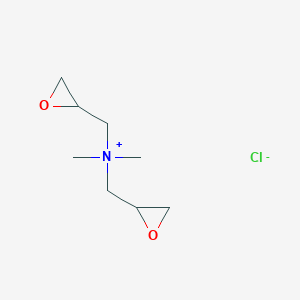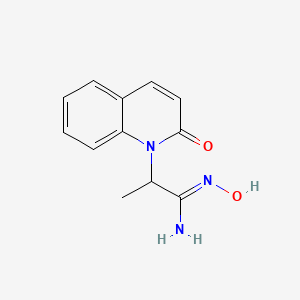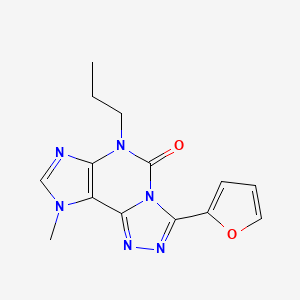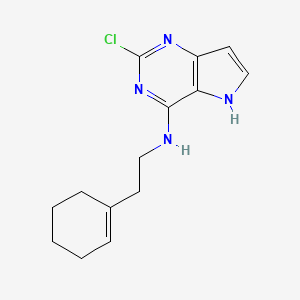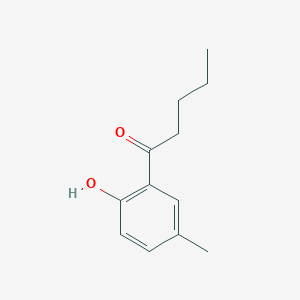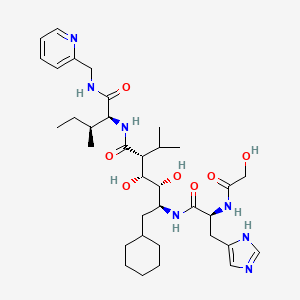
L-Idonamide, 6-cyclohexyl-2,5,6-trideoxy-5-((2-((hydroxyacetyl)amino)-3-(1H-imidazol-4-yl)-1-oxopropyl)amino)-2-(1-methylethyl)-N-(2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)-, (1(1S,2S),5(S))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Idonamide, 6-cyclohexyl-2,5,6-trideoxy-5-((2-((hydroxyacetyl)amino)-3-(1H-imidazol-4-yl)-1-oxopropyl)amino)-2-(1-methylethyl)-N-(2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)-, (1(1S,2S),5(S))- is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. The compound’s structure suggests it may have unique properties and interactions due to its multiple functional groups and stereochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core structure, introduction of functional groups, and stereochemical control. Common synthetic routes may include:
Formation of the core structure: This could involve cyclization reactions or the use of pre-formed cyclic intermediates.
Functional group introduction: Amino, hydroxy, and imidazole groups may be introduced through substitution reactions, amidation, or other functional group transformations.
Stereochemical control: Chiral catalysts or chiral auxiliaries may be used to ensure the correct stereochemistry at each chiral center.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include:
Scaling up reactions: Ensuring that reactions can be performed on a large scale without loss of efficiency.
Purification: Using techniques such as crystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
The major products of these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation of a hydroxy group might yield a ketone or aldehyde, while reduction of an imidazole ring might yield a saturated imidazoline.
Scientific Research Applications
L-Idonamide, 6-cyclohexyl-2,5,6-trideoxy-5-((2-((hydroxyacetyl)amino)-3-(1H-imidazol-4-yl)-1-oxopropyl)amino)-2-(1-methylethyl)-N-(2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)-, (1(1S,2S),5(S))- may have applications in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: As a potential drug candidate for treating diseases.
Industry: As a component in the manufacture of specialty chemicals or materials.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Inhibiting or activating their function.
Modulating signaling pathways: Affecting cellular processes such as proliferation, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
L-Idonamide derivatives: Compounds with similar core structures but different functional groups.
Cyclohexyl derivatives: Compounds with a cyclohexyl group and similar functional groups.
Imidazole derivatives: Compounds with an imidazole ring and similar functional groups.
Uniqueness
The uniqueness of L-Idonamide, 6-cyclohexyl-2,5,6-trideoxy-5-((2-((hydroxyacetyl)amino)-3-(1H-imidazol-4-yl)-1-oxopropyl)amino)-2-(1-methylethyl)-N-(2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)-, (1(1S,2S),5(S))- lies in its specific combination of functional groups and stereochemistry, which may confer unique properties and interactions compared to similar compounds.
Properties
CAS No. |
134458-77-8 |
|---|---|
Molecular Formula |
C35H55N7O7 |
Molecular Weight |
685.9 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-6-cyclohexyl-3,4-dihydroxy-5-[[(2S)-2-[(2-hydroxyacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2S,3S)-3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-ylhexanamide |
InChI |
InChI=1S/C35H55N7O7/c1-5-22(4)30(35(49)38-18-24-13-9-10-14-37-24)42-34(48)29(21(2)3)32(46)31(45)26(15-23-11-7-6-8-12-23)41-33(47)27(40-28(44)19-43)16-25-17-36-20-39-25/h9-10,13-14,17,20-23,26-27,29-32,43,45-46H,5-8,11-12,15-16,18-19H2,1-4H3,(H,36,39)(H,38,49)(H,40,44)(H,41,47)(H,42,48)/t22-,26-,27-,29+,30-,31+,32+/m0/s1 |
InChI Key |
OVKZZORWZVETJL-IMCABRTFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC1=CC=CC=N1)NC(=O)[C@@H]([C@H]([C@@H]([C@H](CC2CCCCC2)NC(=O)[C@H](CC3=CN=CN3)NC(=O)CO)O)O)C(C)C |
Canonical SMILES |
CCC(C)C(C(=O)NCC1=CC=CC=N1)NC(=O)C(C(C)C)C(C(C(CC2CCCCC2)NC(=O)C(CC3=CN=CN3)NC(=O)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




